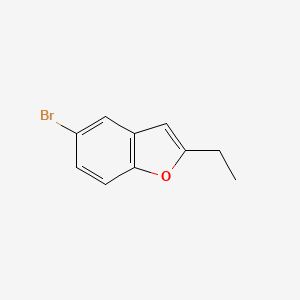

5-Bromo-2-ethylbenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-ethyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-2-9-6-7-5-8(11)3-4-10(7)12-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCGZKOZXSKKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482252 | |

| Record name | 5-BROMO-2-ETHYLBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39178-60-4 | |

| Record name | 5-Bromo-2-ethylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39178-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-BROMO-2-ETHYLBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-ethylbenzofuran

This guide provides a comprehensive overview of the synthetic routes for 5-Bromo-2-ethylbenzofuran, a key intermediate in the development of novel therapeutics. The benzofuran scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom at the 5-position and an ethyl group at the 2-position can significantly modulate the physicochemical and pharmacological properties of the molecule. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of this compound

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic functionalization of the benzofuran core is a cornerstone of modern medicinal chemistry. The introduction of a bromine atom, as in this compound, can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through halogen bonding.[3] The 2-ethyl substituent can further influence the compound's steric and electronic profile, potentially improving its pharmacokinetic properties.[3] Consequently, the development of efficient and scalable synthetic routes to this compound is of significant interest to the scientific community.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. A common and reliable strategy involves the initial construction of the 5-bromobenzofuran core, followed by the introduction or modification of the substituent at the 2-position. This guide will focus on a robust and well-documented pathway commencing from the readily available 5-bromosalicylaldehyde.

The overall synthetic strategy can be visualized as a two-stage process:

-

Formation of the Benzofuran Core: Cyclization of a substituted phenol to form the benzofuran ring system.

-

Functionalization at the C2 Position: Introduction or modification of the ethyl group at the second position of the benzofuran ring.

Part 1: Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate

The initial and crucial step in this synthetic sequence is the construction of the benzofuran ring system. A well-established method for this transformation is the reaction of a salicylaldehyde derivative with an active methylene compound, such as a malonic ester, in a Perkin-like condensation. In this case, 5-bromosalicylaldehyde is reacted with diethyl bromomalonate in the presence of a base.[4][5]

Experimental Protocol:

Materials:

-

5-Bromosalicylaldehyde

-

Diethyl bromomalonate

-

Potassium carbonate (anhydrous)

-

2-Butanone (Methyl ethyl ketone)

-

Diethyl ether

-

5% Sodium hydroxide solution

-

Ethanol

-

Water

Procedure:

-

A mixture of 5-bromosalicylaldehyde (10 mmol), diethyl bromomalonate (11 mmol), and anhydrous potassium carbonate (20 mmol) is prepared in 2-butanone (20 ml).[4][5]

-

The reaction mixture is heated under reflux for 14 hours.[4][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure (rotary evaporation).[4][5]

-

Water is added to the residue, and the aqueous layer is extracted with diethyl ether.[4][5]

-

The combined organic extracts are washed with a 5% sodium hydroxide solution to remove any unreacted starting material.[4][5]

-

The ether layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by recrystallization from ethanol to yield ethyl 5-bromobenzofuran-2-carboxylate as a solid.[4][5]

| Parameter | Value | Reference |

| Starting Material | 5-Bromosalicylaldehyde | [4][5] |

| Reagents | Diethyl bromomalonate, K2CO3 | [4][5] |

| Solvent | 2-Butanone | [4][5] |

| Reaction Time | 14 hours | [4][5] |

| Temperature | Reflux | [4][5] |

| Purification | Recrystallization from ethanol | [4][5] |

Part 2: Conversion of Ethyl 5-bromobenzofuran-2-carboxylate to this compound

With the key intermediate, ethyl 5-bromobenzofuran-2-carboxylate, in hand, the next stage involves the transformation of the ester functionality at the C2 position into an ethyl group. This can be achieved through a multi-step sequence involving reduction of the ester to a primary alcohol, conversion of the alcohol to a leaving group, and subsequent reduction or alkylation.

Step 2a: Reduction of the Ester to a Primary Alcohol

The ester group of ethyl 5-bromobenzofuran-2-carboxylate can be selectively reduced to the corresponding primary alcohol, (5-bromo-1-benzofuran-2-yl)methanol, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).

Experimental Protocol:

Materials:

-

Ethyl 5-bromobenzofuran-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous solution of sodium sulfate

-

Anhydrous sodium sulfate

Procedure:

-

A solution of ethyl 5-bromobenzofuran-2-carboxylate in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of LiAlH₄ in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature. The reaction progress is monitored by TLC.

-

Upon completion, the reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of sodium sulfate.

-

The resulting mixture is filtered, and the solid residue is washed with diethyl ether or THF.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (5-bromo-1-benzofuran-2-yl)methanol.

Step 2b: Conversion of the Alcohol to a Halide

The primary alcohol is then converted into a more reactive species, such as a halide, to facilitate the final alkylation or reduction step. Thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) are commonly used for this transformation.

Experimental Protocol:

Materials:

-

(5-Bromo-1-benzofuran-2-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or chloroform

Procedure:

-

To a solution of (5-bromo-1-benzofuran-2-yl)methanol in anhydrous DCM, thionyl chloride is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The solvent and excess thionyl chloride are removed under reduced pressure to afford the crude 5-bromo-2-(chloromethyl)-1-benzofuran, which can often be used in the next step without further purification.

Step 2c: Formation of the Ethyl Group

The final step involves the conversion of the chloromethyl group to an ethyl group. This can be achieved through a reaction with a methyl Grignard reagent (e.g., methylmagnesium bromide) or through a two-step process of reduction to a methyl group followed by ethylation, although the former is more direct.

Experimental Protocol (using a Grignard reagent):

Materials:

-

5-Bromo-2-(chloromethyl)-1-benzofuran

-

Methylmagnesium bromide (CH₃MgBr) solution in diethyl ether or THF

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

Procedure:

-

A solution of 5-bromo-2-(chloromethyl)-1-benzofuran in anhydrous diethyl ether or THF is added to a solution of methylmagnesium bromide at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for a specified period, with the progress monitored by TLC.

-

The reaction is quenched by the careful addition of a saturated aqueous ammonium chloride solution.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel to yield the final product, this compound.

Alternative Synthetic Considerations

While the presented route is robust, other synthetic strategies could also be employed. For instance, a Wittig reaction on 5-bromosalicylaldehyde could be explored to introduce the ethyl group precursor directly. Additionally, palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted benzofurans and could offer alternative pathways.[6]

Conclusion

The synthesis of this compound is a multi-step process that relies on fundamental organic transformations. The key to a successful synthesis lies in the careful execution of each step, with particular attention to reaction conditions and purification techniques. The route outlined in this guide, starting from 5-bromosalicylaldehyde, provides a reliable and adaptable framework for the preparation of this important medicinal chemistry intermediate. The provided protocols, grounded in established chemical principles, offer a solid foundation for researchers to produce this compound for further investigation and application in drug discovery programs.

References

- The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Deriv

- Ethyl 5-bromo-2-ethyl-1-benzofuran-7-carboxyl

- 5-BroMo-2-butyl-benzofuran synthesis - ChemicalBook.

-

Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC - NIH. [Link]

- Ethyl (5-bromobenzofuran)

- ETHYL(5-BROMOBENZOFURAN)

- Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities - TSI Journals.

- Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles.

- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. (2019-04-18).

- Ethyl 5-bromo-1-benzofuran-2-carboxylate - ResearchG

- Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation - ResearchG

- 5-bromo-N-ethyl-1-benzofuran-2-carboxamide | C11H10BrNO2 | CID 47147963 - PubChem.

- 137206-73-6(5-Bromo-7-ethyl-2-formyl-benzofuran) Product Description - ChemicalBook.

- This compound | 39178-60-4 | Benchchem.

- Synthesis of ethyl benzofuran-2-carboxyl

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str

- Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxyl

- Synthesis of various 2‐alkyl‐5‐bromo‐7‐methoxy benzofurans.

- US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof - Google P

- (PDF)

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 39178-60-4 | Benchchem [benchchem.com]

- 4. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 5-Bromo-2-ethylbenzofuran: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-ethylbenzofuran (CAS No. 39178-60-4), a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. This document delineates its chemical structure, physicochemical properties, and characteristic spectroscopic profile. A detailed synthetic protocol is presented, alongside an in-depth discussion of its chemical reactivity, with a particular focus on palladium-catalyzed cross-coupling reactions. Furthermore, the guide explores the potential applications of this molecule in drug discovery and development, contextualized by the known biological activities of the broader benzofuran class.

Introduction: The Benzofuran Scaffold in Modern Chemistry

The benzofuran nucleus, a bicyclic system comprising a fused benzene and furan ring, is a privileged scaffold in the realm of organic and medicinal chemistry. This structural motif is prevalent in a wide array of natural products and synthetic molecules that exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

The strategic introduction of a halogen atom, such as bromine, onto the benzofuran core is a well-established medicinal chemistry tactic. The bromine substituent can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Critically, the bromo group serves as a versatile synthetic handle, enabling further molecular diversification through various cross-coupling reactions. This compound, with its alkyl substitution at the 2-position and a bromine at the 5-position, represents a key building block for the synthesis of more complex and potentially bioactive molecules.

Chemical Structure and Physicochemical Properties

This compound is characterized by an ethyl group at the C2 position of the benzofuran ring and a bromine atom at the C5 position.

Visualizing the Structure

Caption: Chemical structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 39178-60-4 | [1] |

| Molecular Formula | C₁₀H₉BrO | [1] |

| Molecular Weight | 225.08 g/mol | Calculated |

| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |

| Boiling Point | 269 °C | [1] |

| Melting Point | 24-25 °C | [1] |

| Density | 1.448 g/cm³ | [1] |

| SMILES | CCC1=CC2=C(O1)C=CC(=C2)Br | [1] |

| InChI | InChI=1S/C10H9BrO/c1-2-9-6-7-5-8(11)3-4-10(7)12-9/h3-6H,2H2,1H3 | [1] |

Synthesis and Purification

The synthesis of 2-alkyl-5-bromobenzofurans can be achieved through several established routes. A common and effective strategy involves the Perkin-type rearrangement or related cyclization reactions starting from a suitably substituted phenol. The following protocol outlines a plausible and robust method for the laboratory-scale synthesis of this compound.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one

-

To a stirred solution of 4-bromophenol (1 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.).

-

Slowly add propionyl chloride (1.1 eq.) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(5-Bromo-2-hydroxyphenyl)propan-1-one.

Causality: This step involves a Friedel-Crafts acylation. The hydroxyl group of the phenol directs the acylation primarily to the ortho position, which is activated. Aluminum chloride acts as a Lewis acid to generate the acylium ion from propionyl chloride.

Step 2: Cyclization to this compound

-

A mixture of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one (1 eq.) and an excess of sodium borohydride (NaBH₄) in methanol is stirred at room temperature to reduce the ketone to the corresponding alcohol.

-

After completion of the reduction (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is then treated with a strong acid (e.g., polyphosphoric acid or sulfuric acid) and heated to induce cyclization via dehydration.

-

The reaction mixture is cooled, neutralized with a base, and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.

Causality: The reduction of the ketone to a secondary alcohol is a necessary precursor for the acid-catalyzed intramolecular cyclization. The acidic conditions promote the dehydration of the alcohol to form a carbocation, which is then attacked by the phenolic oxygen to form the furan ring.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the presence of the bromine atom at the C5 position, which makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling : This reaction allows for the formation of a carbon-carbon bond between the C5 position of the benzofuran and a variety of aryl or vinyl boronic acids or esters. This is a powerful method for synthesizing 5-aryl-2-ethylbenzofurans, which are of interest in medicinal chemistry and materials science.[2]

-

Heck-Mizoroki Coupling : The C5-Br bond can be coupled with alkenes to introduce vinyl groups. This reaction is valuable for the synthesis of stilbene and cinnamate analogues of benzofuran.[3][4]

-

Sonogashira Coupling : This reaction enables the coupling of the C5 position with terminal alkynes, providing access to 5-alkynyl-2-ethylbenzofurans. These products can serve as versatile intermediates for further transformations.

These reactions significantly enhance the synthetic utility of this compound, allowing it to serve as a key building block for the construction of a diverse library of substituted benzofuran derivatives. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations.[2]

Spectroscopic Profile (Predicted)

As experimental spectroscopic data for this compound is not widely available, this section provides a predicted spectroscopic profile based on the known effects of its structural components. This information is invaluable for the identification and characterization of the compound in a research setting.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons.

-

Ethyl Group :

-

A triplet at approximately 1.3-1.4 ppm (3H), corresponding to the methyl protons (-CH₃).

-

A quartet at approximately 2.8-2.9 ppm (2H), corresponding to the methylene protons (-CH₂-).

-

-

Aromatic Protons :

-

A singlet or a narrow multiplet at approximately 6.4-6.5 ppm (1H), corresponding to the proton at the C3 position.

-

A doublet at approximately 7.3-7.4 ppm (1H), corresponding to the proton at the C7 position.

-

A doublet of doublets at approximately 7.4-7.5 ppm (1H), corresponding to the proton at the C6 position.

-

A doublet at approximately 7.7-7.8 ppm (1H), corresponding to the proton at the C4 position.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

-

Ethyl Group :

-

~12-14 ppm (-CH₃)

-

~22-24 ppm (-CH₂-)

-

-

Benzofuran Ring :

-

~102-104 ppm (C3)

-

~112-114 ppm (C7)

-

~115-117 ppm (C5, attached to Br)

-

~123-125 ppm (C6)

-

~127-129 ppm (C4)

-

~130-132 ppm (C3a)

-

~154-156 ppm (C7a)

-

~160-162 ppm (C2)

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aromatic and ether functionalities.

-

~3100-3000 cm⁻¹ : C-H stretching of the aromatic ring.

-

~2970-2850 cm⁻¹ : C-H stretching of the ethyl group.

-

~1600-1450 cm⁻¹ : C=C stretching vibrations of the aromatic ring.

-

~1250-1000 cm⁻¹ : C-O-C stretching of the furan ring ether linkage.

-

~800-600 cm⁻¹ : C-Br stretching.

Mass Spectrometry (MS)

The mass spectrum will provide information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺) : A prominent peak is expected at m/z 224 and 226, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

-

Key Fragmentation : A significant fragment would be the loss of a methyl group ([M-15]⁺) to form a stable benzylic-type cation, resulting in peaks at m/z 209 and 211.

Applications in Drug Development

While specific biological activity data for this compound is limited, the broader class of benzofuran derivatives has demonstrated a wide range of pharmacological activities. Therefore, this molecule is a valuable scaffold and intermediate for the development of new therapeutic agents.

-

Anticancer Agents : Numerous benzofuran derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of topoisomerase and tubulin polymerization. The 2-alkyl-5-bromo-benzofuran core can be elaborated to explore new anticancer drug candidates.

-

Antimicrobial Agents : The benzofuran scaffold is present in several natural and synthetic compounds with antibacterial and antifungal properties. This compound can serve as a starting point for the synthesis of novel antimicrobial agents.

-

Enzyme Inhibitors : Benzofuran derivatives have been identified as inhibitors of various enzymes implicated in disease, such as protein tyrosine phosphatases and cyclooxygenases. The synthetic versatility of this compound allows for the generation of focused libraries for screening against enzymatic targets.

The presence of the bromine atom allows for the systematic modification of the benzofuran core through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

This compound is a synthetically valuable heterocyclic compound with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined structure, predictable reactivity, and the established biological importance of the benzofuran scaffold make it a key building block for the development of novel molecules with diverse applications. This technical guide provides a foundational understanding of its properties and utility, serving as a valuable resource for researchers and drug development professionals.

References

-

Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. (n.d.). Arkat USA. [Link]

-

Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. (n.d.). ResearchGate. [Link]

-

Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... (n.d.). ResearchGate. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to the Pharmacological Potential of 5-Bromo-2-ethylbenzofuran Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran nucleus represents a "privileged scaffold" in medicinal chemistry, consistently appearing in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties make it a versatile template for the design of novel therapeutic agents. The strategic introduction of a bromine atom at the 5-position and an ethyl group at the 2-position of the benzofuran ring system is a compelling strategy in drug discovery. This technical guide delves into the potential pharmacological properties of 5-Bromo-2-ethylbenzofuran derivatives, synthesizing current knowledge and providing a forward-looking perspective for researchers in the field. We will explore the synthetic rationale, potential therapeutic applications, and key structure-activity relationships that underscore the promise of this specific class of compounds.

The Benzofuran Core: A Foundation of Therapeutic Promise

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a cornerstone in the architecture of many natural products and synthetic drugs.[3][4] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][5] The planar structure and electron-rich nature of the benzofuran ring system facilitate interactions with a diverse range of biological targets.

The introduction of a halogen, such as bromine, into the benzofuran scaffold is a well-established strategy to modulate the lipophilicity, metabolic stability, and binding affinity of the molecule.[6] Specifically, the bromine atom at the 5-position can enhance the compound's ability to form halogen bonds, which are increasingly recognized as significant interactions in protein-ligand binding.[6] The ethyl group at the 2-position can influence the compound's steric and electronic properties, further refining its pharmacological profile.

Synthetic Pathways to this compound Derivatives

The synthesis of this compound derivatives typically commences with a readily available starting material, 5-bromosalicylaldehyde. A common and effective method involves the reaction of 5-bromosalicylaldehyde with a suitable reagent to introduce the ethyl group and facilitate the cyclization to form the benzofuran ring.

A plausible synthetic route is the Perkin-Oglialoro reaction, which involves the condensation of 5-bromosalicylaldehyde with propanoic anhydride in the presence of sodium propionate. This is then followed by decarboxylation to yield the desired 2-ethylbenzofuran core. Further derivatization can be achieved through various reactions targeting either the bromine at the 5-position or other reactive sites on the benzofuran ring.

Alternatively, a multi-step synthesis can be employed, starting with the reaction of 5-bromosalicylaldehyde and diethyl malonate in the presence of a base like anhydrous potassium carbonate.[7] This would be followed by hydrolysis, decarboxylation, and subsequent modification of the resulting carboxylic acid to introduce the ethyl group at the 2-position.

Below is a generalized workflow for the synthesis of a this compound derivative:

Caption: Generalized synthetic workflow for this compound.

Potential Pharmacological Properties

The unique structural features of this compound derivatives suggest a range of potential pharmacological activities. While direct studies on this specific scaffold are emerging, compelling evidence from related bromo-substituted benzofurans provides a strong basis for their therapeutic potential.

Anticancer Activity

The inclusion of a bromine atom in the benzofuran structure has been shown to significantly enhance anticancer activity.[6] This is attributed to the ability of bromine to form halogen bonds with biological targets and to increase the compound's lipophilicity, thereby improving cell membrane permeability.

Studies on various 5-bromobenzofuran derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1][8] For instance, certain 5-bromobenzofuran chalcones have shown significant growth inhibitory effects on human breast and prostate cancer cells.[1] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[9] It is hypothesized that this compound derivatives could exhibit similar or enhanced anticancer properties.

| Derivative Class | Cancer Cell Line | Observed Activity | Reference |

| 5-Bromobenzofuran Chalcones | MCF-7 (Breast), PC-3 (Prostate) | Significant growth inhibition | [1] |

| 5-((2-(4-bromobenzoyl)benzofuran-5-yl)methyl) derivatives | A-549 (Lung), HeLa (Cervical) | Potent inhibitors of cancer cell growth | [8] |

| Halogenated Benzofurans | K562 (Leukemia), HL60 (Leukemia) | Remarkable cytotoxic activity | [6] |

Antimicrobial Activity

The benzofuran scaffold is a well-established pharmacophore in the development of antimicrobial agents.[3] The presence of a bromine atom at the 5-position has been shown to be a key determinant of antibacterial and antifungal activity.[10]

Derivatives containing a 5-bromo-substituent have exhibited excellent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.[3][10] The mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilic nature of the this compound scaffold could further enhance its ability to penetrate bacterial cell walls.

| Derivative Class | Microorganism | Observed Activity | Reference |

| 5-Bromobenzofuran derivatives | Staphylococcus aureus, Bacillus subtilis | Potent antibacterial activity | [3] |

| 5-Bromobenzofuran derivatives | Escherichia coli, Pseudomonas aeruginosa | Significant antibacterial activity | [11] |

| Benzofuran-salicylic acid derivatives with bromo substitution | Gram-positive and Gram-negative bacteria | Good antibacterial activity | [10] |

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Benzofuran derivatives have emerged as promising anti-inflammatory agents.[12][13] The anti-inflammatory effects of these compounds are often mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Fluorinated and brominated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[14] These compounds also decrease the secretion of inflammatory mediators such as interleukin-6 (IL-6) and prostaglandin E2 (PGE2).[14] The this compound scaffold is therefore a promising candidate for the development of novel anti-inflammatory drugs.

Caption: Potential anti-inflammatory mechanism of this compound derivatives.

Neurological Properties

Benzofuran derivatives have also shown promise in the realm of neuroscience, with demonstrated neuroprotective and antioxidant effects.[5] These properties are crucial for combating neurodegenerative diseases, which are often associated with oxidative stress and neuronal damage.

Halogenated benzofurans have been investigated for their potential therapeutic effects in the nervous system.[15] While some halogenated derivatives have shown pro-oxidant activity, others have demonstrated potent antioxidant and neuroprotective properties.[15] The specific effects of this compound derivatives on neuronal cells would require further investigation, but the existing literature on related compounds suggests this as a promising area of research. For example, some benzofuran derivatives have shown protective effects against glutamate-induced excitotoxicity.[5]

Experimental Protocols: A Methodological Overview

The evaluation of the pharmacological properties of novel this compound derivatives requires a suite of standardized in vitro and in vivo assays.

Synthesis and Characterization

-

Reaction Setup: The synthesis is typically carried out in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagents and Solvents: High-purity reagents and anhydrous solvents are essential for optimal yields.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Purification: The crude product is purified using column chromatography on silica gel.

-

Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]

In Vitro Anticancer Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[6]

In Vitro Antimicrobial Assay (Agar Well Diffusion Method)

-

Microbial Culture: The test microorganisms are cultured in a suitable broth.

-

Agar Plate Preparation: Molten nutrient agar is poured into sterile petri dishes and allowed to solidify.

-

Inoculation: The solidified agar is inoculated with the microbial culture.

-

Well Creation: Wells are created in the agar using a sterile cork borer.

-

Compound Application: A specific concentration of the this compound derivative is added to each well.

-

Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

-

Zone of Inhibition Measurement: The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.[16]

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents. The strategic placement of a bromine atom at the 5-position and an ethyl group at the 2-position of the benzofuran scaffold is expected to confer a unique pharmacological profile. Based on the extensive research on related bromo-substituted benzofurans, these derivatives are strong candidates for further investigation as anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on the synthesis of a library of this compound derivatives with diverse functionalities to establish comprehensive structure-activity relationships. In-depth mechanistic studies are also crucial to elucidate their mode of action at the molecular level. Furthermore, in vivo studies are necessary to evaluate their efficacy, pharmacokinetic properties, and safety profiles. The exploration of this specific chemical space holds considerable promise for the discovery of novel and effective drugs to address unmet medical needs.

References

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, W. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2785. [Link]

-

Wang, Y., Li, Y., & He, H. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(49), 27510-27540. [Link]

- Surakshitha, T., Kumar, A. V., & Rao, V. (2015). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 5(3), 343-349.

- Asghari, S., Ramezani, M., & Fereydouni, N. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 6(2), 137.

- Abdel-Aziz, H. A., Mekawey, A. A., & Dawood, K. M. (2010). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131.

- Patel, R., Singh, A., & Shah, A. (2012). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(8), 2623.

- Zhang, Y., Song, Y., & Chen, H. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(49), 27510-27540.

- Kim, H. J., Lee, J. H., & Kim, J. H. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Biomolecules & therapeutics, 23(3), 275.

- Prabavathi, C., Kumar, S. S., & Saravanan, G. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160.

- Request PDF on ResearchGate. (n.d.). Synthesis of aryl (5-substituted benzofuran-2-YL)

- Lomatividya, B., & Baidya, M. (2021). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 20(4), 213-220.

- Kim, H. J., Lee, J. H., & Kim, J. H. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Biomolecules & therapeutics, 23(3), 275.

- Al-Warhi, T., Sabt, A., & El-Gamal, M. (2022). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers in pharmacology, 13, 923398.

- Kumar, A., & Kumar, S. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC advances, 5(116), 96809-96828.

- Flynn, B. L., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(3), 1166.

- Chen, Y., Chen, R., & Yuan, R. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International journal of molecular sciences, 24(4), 3575.

- Patil, S. B., & Patil, S. A. (2018). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 3(5), 446-454.

- Chen, Y., Liu, Y., & Wang, Y. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(15), 5729.

- da Rosa, E. F., et al. (2025). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. ACS chemical neuroscience.

- Kumar, A., & Sharma, P. (2021). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.

- Zhang, H. J., et al. (2017).

- Szabó, R., et al. (2022). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International journal of molecular sciences, 23(19), 11883.

- Reddy, T. S., et al. (2023). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity, 27(6), 2695-2713.

- Monoamine neurotoxin. (2023, December 12). In Wikipedia.

- Al-Warhi, T., Sabt, A., & El-Gamal, M. (2022). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Col. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1422-1436.

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsdr.org [ijsdr.org]

- 5. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. easpublisher.com [easpublisher.com]

- 8. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. jopcr.com [jopcr.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

Strategic Synthesis of Novel 5-Bromo-2-ethylbenzofuran Analogues: A Methodological Compendium for Drug Discovery

An In-Depth Technical Guide

Foreword: The Benzofuran Core in Modern Medicinal Chemistry

The benzofuran scaffold is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5][6] The strategic introduction of substituents onto the benzofuran ring system allows for the fine-tuning of these biological profiles, making it a focal point of contemporary drug discovery programs.[7]

Specifically, halogenation, such as the introduction of a bromine atom at the C5 position, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[7][8] When combined with an alkyl substituent like the ethyl group at the C2 position—a common feature in bioactive benzofurans—the resulting 5-Bromo-2-ethylbenzofuran core becomes a highly valuable platform for generating novel analogue libraries.

This guide provides an in-depth exploration of robust and versatile synthetic strategies for the synthesis of this compound and its analogues. We move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into reaction optimization, substrate scope, and mechanistic causality. The methodologies presented herein are designed to be both reliable and adaptable, empowering researchers, scientists, and drug development professionals to accelerate their discovery efforts.

Chapter 1: Foundational Synthetic Strategies

The construction of the 2,5-disubstituted benzofuran core can be approached from several angles. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns on the final analogues, and scalability. Here, we present two powerful and complementary methodologies: Palladium-Catalyzed Sonogashira Coupling followed by Heteroannulation, and the Intramolecular Wittig Reaction.

Strategy 1: Palladium-Catalyzed Sonogashira-Larock Heteroannulation

This modern, transition-metal-catalyzed approach offers exceptional versatility and functional group tolerance.[9] It is a convergent strategy that constructs the benzofuran ring in a one-pot or sequential manner from three key components: an ortho-halophenol, a terminal alkyne, and, for further functionalization, an aryl or vinyl halide.[10][11]

Causality and Mechanistic Insight:

The process begins with a standard Sonogashira cross-coupling between an o-iodophenol and a terminal alkyne.[12] This reaction, catalyzed by a palladium(0) species and a copper(I) co-catalyst, forms a crucial 2-alkynylphenol intermediate.[13] The subsequent and often rate-determining step is the intramolecular 5-endo-dig cyclization (heteroannulation), where the phenolic oxygen attacks the alkyne, a process also mediated by the palladium catalyst, to forge the furan ring.[5]

From our field experience, the choice of starting phenol is critical. To synthesize the 5-bromo core, a 4-bromo-2-iodophenol is the ideal starting material. The differential reactivity of the C-I and C-Br bonds allows for selective Sonogashira coupling at the more reactive iodide position, leaving the bromide intact for the final product. 1-Butyne is the alkyne of choice for introducing the 2-ethyl group.

Workflow: Sonogashira-Larock Heteroannulation

Caption: General workflow for the Sonogashira approach.

Strategy 2: Intramolecular Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, renowned for its reliability in forming carbon-carbon double bonds. Its intramolecular variant provides a robust and classical method for synthesizing heterocycles, including benzofurans.[1][14] This strategy is particularly effective when starting from readily available salicylaldehydes.

Causality and Mechanistic Insight:

The synthesis commences with the conversion of a suitably substituted benzyl alcohol into a phosphonium salt. For our target molecule, we begin with 5-bromosalicylaldehyde.[15][16] This aldehyde is first reduced to 2-hydroxy-5-bromobenzyl alcohol, which is then converted to the corresponding (2-hydroxy-5-bromobenzyl)triphenylphosphonium bromide using triphenylphosphine hydrobromide.

The crucial step involves the acylation of the phenolic oxygen of this phosphonium salt with propionic anhydride. This creates an ester linkage. Upon addition of a base (e.g., triethylamine), two key events occur: the base deprotonates the carbon alpha to the phosphorus to form a phosphorus ylide, and simultaneously, the phenolic ester is in place. The nucleophilic ylide then attacks the proximal ester carbonyl group in an intramolecular fashion.[17] The resulting oxaphosphetane intermediate rapidly collapses, eliminating triphenylphosphine oxide and forming the C2=C3 double bond of the benzofuran ring, yielding the desired 2-ethyl substituted product.[18][19]

Mechanism: Intramolecular Wittig Reaction

Caption: Key mechanistic steps of the intramolecular Wittig reaction.

Chapter 2: Protocol Validation & Data

To ensure scientific integrity, every protocol must be a self-validating system. The following sections provide detailed, step-by-step methodologies and representative data for the synthesis of this compound analogues.

Experimental Protocol: Sonogashira-Larock Synthesis of this compound

This protocol describes a reliable one-pot procedure.

Materials:

-

4-Bromo-2-iodophenol

-

1-Butyne (can be bubbled from a cylinder or condensed)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-iodophenol (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with dry argon or nitrogen three times.

-

Solvent and Reagent Addition: Add anhydrous DMF and triethylamine (3.0 eq) via syringe.

-

Alkyne Introduction: Cool the mixture to 0°C and bubble 1-butyne gas through the solution for 20 minutes, or add condensed 1-butyne (1.5 eq) via a cooled syringe.

-

Sonogashira Coupling: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the consumption of 4-bromo-2-iodophenol by TLC or LC-MS.

-

Cyclization: Upon completion of the first step, heat the reaction mixture to 80-90°C and stir overnight (approx. 12-16 hours).

-

Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether. Separate the layers and extract the aqueous layer twice more with diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Data Summary and Analogue Potential

The true power of these synthetic routes lies in their adaptability for creating diverse analogues. By substituting the starting materials, a wide array of novel compounds can be accessed.

Table 1: Comparison of Synthetic Strategies

| Strategy | Key Starting Materials | Core Reaction | Advantages | Limitations for Analogue Synthesis |

| Sonogashira-Larock | o-Iodophenols, Terminal Alkynes | Pd/Cu-catalyzed cross-coupling & cyclization | High functional group tolerance, convergent, one-pot potential, modular (easy to vary alkyne).[10] | Sensitive to catalyst poisoning; aliphatic alkynes can sometimes give lower yields than aryl alkynes.[11] |

| Intramolecular Wittig | Salicylaldehydes, Phosphonium Salts, Acylating Agents | Ylide formation and intramolecular cyclization | Robust and reliable, uses common reagents, excellent for specific substitution patterns.[14][19] | Multi-step, less convergent, requires specific functional handles (aldehyde/alcohol). |

Table 2: Representative Data for a Hypothetical Analogue Series

This table illustrates how the Sonogashira method can be used to generate analogues by varying the terminal alkyne. The starting material is 4-bromo-2-iodophenol.

| Compound ID | R Group (at C2) | Terminal Alkyne Used | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) - C2 Substituent |

| BF-01 | Ethyl | 1-Butyne | 78 | 1.35 (t, 3H), 2.80 (q, 2H) |

| BF-02 | n-Propyl | 1-Pentyne | 75 | 0.98 (t, 3H), 1.75 (m, 2H), 2.75 (t, 2H) |

| BF-03 | Cyclopropyl | Ethynylcyclopropane | 82 | 0.90 (m, 2H), 1.10 (m, 2H), 1.95 (m, 1H) |

| BF-04 | Phenyl | Phenylacetylene | 85 | 7.30-7.80 (m, 5H) |

| BF-05 | 4-Methoxyphenyl | 4-Ethynylanisole | 88 | 3.85 (s, 3H), 6.95 (d, 2H), 7.70 (d, 2H) |

Conclusion and Future Outlook

The synthesis of novel this compound analogues is readily achievable through modern, robust synthetic methodologies. Both the palladium-catalyzed Sonogashira-Larock heteroannulation and the intramolecular Wittig reaction offer reliable pathways to the core structure, each with distinct advantages that can be leveraged based on the specific goals of a discovery program. The Sonogashira approach, in particular, provides a highly modular and efficient platform for generating extensive libraries by varying the alkyne coupling partner.

As the demand for novel therapeutic agents continues to grow, the ability to rapidly and systematically synthesize diverse chemical matter around privileged scaffolds like benzofuran is paramount. The strategies and insights detailed in this guide provide a solid foundation for researchers to build upon, enabling the exploration of new chemical space and the ultimate discovery of next-generation therapeutics.

References

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

- Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications.

- Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry.

- Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. PubMed.

- Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. NIH.

- One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Letters.

- Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry.

- Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. ProQuest.

- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press.

- Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Chemical Communications (RSC Publishing).

- Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Zoltán Novák.

- Benzofuran Synthesis. Organic Chemistry Portal.

- Annelated Furans. XVII* The Wittig Reaction of Benzofuranones. ConnectSci.

- Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Synfacts.

- Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum.

- Palladium(ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing.

- Benzofuran Derivatives: Significance and symbolism. ScienceDirect.

- Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. bepls.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.

- (b)Synthesis of benzofuran derivatives. ResearchGate.

- Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. TSI Journals.

- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR.

- Total synthesis of natural products containing benzofuran rings. RSC Publishing.

- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC - NIH.

- Different schematic routes to synthesize benzofurans. ResearchGate.

- (PDF) Benzofurans: A new profile of biological activities. ResearchGate.

- Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. Journal of Organic Chemistry.

- Mini review on important biological properties of benzofuran derivatives. MedCrave online.

- Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Semantic Scholar.

- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.

- (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. atlantis-press.com [atlantis-press.com]

- 4. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]

- 5. bepls.com [bepls.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijsdr.org [ijsdr.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. Benzofuran synthesis [organic-chemistry.org]

- 13. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tsijournals.com [tsijournals.com]

- 16. Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities | Semantic Scholar [semanticscholar.org]

- 17. sciforum.net [sciforum.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. connectsci.au [connectsci.au]

A Senior Application Scientist's Guide to Exploring Natural Sources of Bioactive Benzofuran Compounds

Abstract

Benzofuran scaffolds are pivotal heterocyclic compounds ubiquitously found in nature and are integral to numerous biologically active molecules, both natural and synthetic.[1][2][3] Their derivatives are noted for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and antiviral properties.[3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies for exploring, isolating, and characterizing bioactive benzofuran compounds from natural sources. We will delve into the causality behind experimental choices, from extraction to bioactivity screening, ensuring a foundation built on scientific integrity and field-proven insights.

Introduction: The Significance of Naturally Occurring Benzofurans

The benzofuran nucleus, a fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry.[2][5] Nature has masterfully employed this core structure to generate a diverse array of compounds with significant therapeutic potential.[4][6] These compounds are widely distributed in higher plants, particularly in families such as Asteraceae, Rutaceae, and Moraceae, as well as in fungi and marine organisms.[4][7][8][9] The broad range of biological activities exhibited by these natural products, from antimicrobial to potent anticancer effects, underscores their importance as lead compounds in drug discovery programs.[1][4][5][10] This guide will navigate the intricate process of tapping into this natural chemical diversity.

Natural Sources and Biosynthetic Origins

Benzofuran derivatives are secondary metabolites found across a wide range of botanical, fungal, and marine species.[7][8][11] Understanding the distribution and biosynthetic pathways of these compounds is crucial for targeted discovery efforts.

-

Plant Sources: Higher plants are a rich reservoir of benzofuran compounds. Notable examples include:

-

Moraceae family (Mulberry): Species like Morus alba are known to produce hydroxylated 2-arylbenzofurans, such as Moracin, which exhibit a range of bioactivities.[9][12]

-

Asteraceae family: Plants like Eupatorium chinense have yielded complex benzofuran dimers and trimers with demonstrated antiviral activities.[7][13]

-

Fabaceae family: The roots of Glycyrrhiza inflata (licorice) contain dihydrobenzofuran derivatives of licochalcone A.[14]

-

-

Fungal Sources: Endophytic and marine-derived fungi are increasingly recognized as prolific producers of novel bioactive compounds. For instance, the fungus Alternaria sp., associated with sea cucumbers, has been shown to produce unique benzofuran derivatives.[11][12] Griseofulvin, a well-known antifungal drug, is a classic example of a benzofuran-containing natural product from Penicillium griseofulvum.[12][15]

-

Marine Sources: The marine environment offers a vast and largely unexplored source of chemical diversity. Marine organisms have been found to produce halogenated and structurally complex benzofurans with potent biological activities.

The biosynthesis of benzofurans in these organisms often involves complex enzymatic cascades, starting from common precursors in the phenylpropanoid and acetate-malonate pathways. A simplified representation of a generalized biosynthetic pathway is illustrated below.

Caption: Generalized biosynthetic pathway leading to benzofuran compounds.

A Practical Guide to Isolation and Characterization

The successful exploration of natural sources for bioactive benzofurans hinges on a systematic and well-reasoned experimental workflow. This section outlines the critical steps, from initial extraction to final structure elucidation.

Extraction: The Critical First Step

The choice of extraction method is paramount as it directly influences the yield and profile of the isolated compounds. The polarity of the target benzofurans and the nature of the source material are the primary determinants of the optimal solvent system.

Protocol 1: General Extraction of Plant Material

-

Material Preparation: Air-dry the plant material (e.g., roots, leaves, bark) at room temperature to a constant weight. Grind the dried material into a fine powder to maximize the surface area for extraction.

-

Solvent Selection Rationale:

-

For non-polar benzofurans, solvents like hexane or dichloromethane are effective.

-

For moderately polar compounds, ethyl acetate or chloroform are commonly used.

-

For polar and glycosylated derivatives, methanol or ethanol are the solvents of choice.[9] A sequential extraction with solvents of increasing polarity (e.g., hexane -> ethyl acetate -> methanol) is often employed to fractionate the extract based on polarity.

-

-

Extraction Procedure (Maceration): a. Submerge the powdered plant material in the chosen solvent (e.g., 1:10 w/v ratio) in a sealed container. b. Agitate the mixture periodically for 48-72 hours at room temperature. c. Filter the mixture and collect the filtrate. Repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction. d. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Purification: Isolating the Compounds of Interest

The crude extract is a complex mixture requiring further separation. A multi-step chromatographic approach is typically necessary to isolate pure compounds.

Workflow for Chromatographic Purification

Caption: A typical workflow for the purification of natural products.

Protocol 2: Column Chromatography

-

Stationary Phase Selection: Silica gel is the most common stationary phase for the separation of moderately polar to non-polar compounds. For more polar compounds, reversed-phase C18 silica may be more appropriate.

-

Mobile Phase Optimization: The selection of the mobile phase is guided by Thin Layer Chromatography (TLC). A solvent system that provides good separation of the components in the crude extract with retention factors (Rf) between 0.2 and 0.8 is ideal. Common mobile phases are gradients of hexane and ethyl acetate or dichloromethane and methanol.

-

Packing and Elution: a. Prepare a slurry of the stationary phase in the initial, least polar mobile phase and carefully pack the column. b. Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column. c. Begin elution with the least polar solvent, gradually increasing the polarity of the mobile phase (gradient elution). d. Collect fractions of a fixed volume and monitor the elution profile by TLC.

-

Fraction Pooling: Combine fractions with similar TLC profiles.

Further purification of the pooled fractions is often achieved using preparative High-Performance Liquid Chromatography (HPLC), which offers higher resolution.

Structure Elucidation: Identifying the Molecular Architecture

Once a pure compound is isolated, its chemical structure must be determined. This is accomplished through a combination of spectroscopic techniques.[16][17]

-

Mass Spectrometry (MS): Provides the molecular weight and elemental formula of the compound. High-resolution MS (HR-MS) is crucial for determining the exact mass and, consequently, the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the complete structure of a molecule.

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular skeleton.

-

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., hydroxyl, carbonyl, aromatic rings).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophores and the extent of conjugation in the molecule.[18][19]

Bioactivity Screening: Unveiling the Therapeutic Potential

The isolated pure compounds are then subjected to a panel of biological assays to determine their therapeutic potential. The choice of assays depends on the research objectives.

| Bioactivity Assay | Target | Principle |

| Antimicrobial Assays | Bacteria, Fungi | Broth microdilution or disk diffusion methods to determine the Minimum Inhibitory Concentration (MIC).[2][5][20] |

| Anticancer Assays | Cancer Cell Lines | MTT or SRB assays to assess cytotoxicity and cell viability against a panel of human cancer cell lines.[1][10][21][22] |

| Antioxidant Assays | Free Radicals | DPPH or ABTS radical scavenging assays to measure the compound's ability to neutralize free radicals.[23] |

| Antiviral Assays | Viruses | Plaque reduction assays or measurement of viral enzyme inhibition (e.g., reverse transcriptase, protease).[13][24] |

| Enzyme Inhibition Assays | Specific Enzymes | Measurement of the inhibition of specific enzymes implicated in disease (e.g., tyrosinase, acetylcholinesterase).[25] |

Case Study: Ailanthoidol - A Bioactive Benzofuran from Plants

Ailanthoidol is a well-known natural benzofuran derivative that has been isolated from various plant sources.[6] Its discovery and synthesis have been a subject of interest due to its biological activities.[8][9] The general approach for its isolation follows the principles outlined in this guide, starting with the extraction of the plant material, followed by extensive chromatographic purification. Its structure was elucidated using a combination of spectroscopic methods, and it has been shown to possess potential antitumor properties.[9]

Future Perspectives and Challenges

The exploration of natural sources for bioactive benzofurans remains a promising avenue for drug discovery. Advances in high-throughput screening, metabolomics, and genome mining of biosynthetic gene clusters will accelerate the discovery of novel compounds. However, challenges such as the reisolation of known compounds, the low abundance of target molecules in natural sources, and the complexity of total synthesis for promising leads need to be addressed through innovative and interdisciplinary approaches.

References

-

Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

-

Al-Ostath, A., et al. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery. [Link]

-

Al-Ostath, A., et al. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. PubMed. [Link]

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

-

Various Authors. (2021). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal for Scientific Research and Development. [Link]

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. ResearchGate. [Link]

-

Various Authors. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. [Link]

-

Chand, K., et al. (2016). A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives. PubMed. [Link]

-

Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central. [Link]

-

Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific. [Link]

-

Xu, Z., et al. (2022). Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Bentham Science Publishers. [Link]

-

Farhat, J., et al. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Semantic Scholar. [Link]

-

Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. Semantic Scholar. [Link]

-

Ye, W., et al. (2016). Antiviral benzofurans from Eupatorium chinense. PubMed. [Link]

-

Various Authors. (2023). Structures of some natural benzofuran derivatives with anticancer activities. ResearchGate. [Link]

-

Simmler, C., et al. (2017). Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. PubMed. [Link]

-

Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. SciSpace. [Link]

-

Various Authors. (2023). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. ACS Publications. [Link]

-

Surakshitha, T., et al. (2018). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

-

Various Authors. (2023). Benzofurans extracted from plants showing therapeutic properties. ResearchGate. [Link]

-

Viano, I., et al. (1985). Biological Properties of Benzodifuran Derivatives. PubMed. [Link]

-

Ruan, J., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]

-

Moldoveanu, C., et al. (2014). The absorption spectra of the benzofuran derivatives 3a–c recorded in 10⁻⁴ M cyclohexane solution. ResearchGate. [Link]

-

Various Authors. (2025). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. ResearchGate. [Link]

-

Tero, T., et al. (2014). Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for... ResearchGate. [Link]

-

Various Authors. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Kirilmis, C., et al. (2007). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. ResearchGate. [Link]

-

Various Authors. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

-

Various Authors. (2025). Benzo[b]furans: An investigation into Natural Products, Bioactivity, and Synthesis. ResearchGate. [Link]

-

Xia, X., et al. (2011). Isolation and characterization of a new benzofuran from the fungus Alternaria sp. (HS-3) associated with a sea cucumber. PubMed. [Link]

-

Wikipedia Contributors. (n.d.). Benzofuran. Wikipedia. [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. ijsdr.org [ijsdr.org]

- 7. actascientific.com [actascientific.com]

- 8. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation and characterization of a new benzofuran from the fungus Alternaria sp. (HS-3) associated with a sea cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Antiviral benzofurans from Eupatorium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Biological properties of benzodifuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

A Technical Guide to the Reactivity and Functionalization of the 2,5-Disubstituted Benzofuran Core

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract